3,4-Difluoro-2-isopropoxyphenylboronic acid

Übersicht

Beschreibung

Molecular Structure Analysis

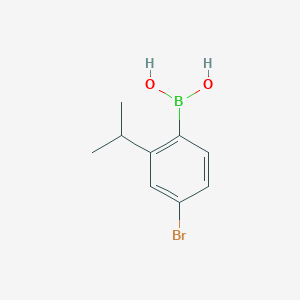

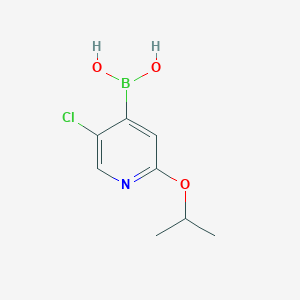

The molecular structure of 3,4-Difluoro-2-isopropoxyphenylboronic acid consists of a boron atom (B) attached to a phenyl ring. The phenyl ring bears two fluorine atoms (F) at positions 3 and 4, along with an isopropoxy group (CH~3~CHO-) at position 2. The boronic acid functional group (-B(OH)~2~) is attached to the phenyl ring .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3,4-Difluoro-2-isopropoxyphenylboronic acid plays a pivotal role in the synthesis of difluorinated pseudopeptides and other fluorinated organic compounds, demonstrating its utility in organic synthesis. For instance, difluorinated pseudopeptides were synthesized using a classical carboxylic acid in the Ugi reaction, showcasing the compound's versatility in creating complex organic structures (Gouge, Jubault, & Quirion, 2004). This process highlights the application of fluorinated boronic acids in creating compounds with potential biological interest, further demonstrated by the synthesis of various enantioenriched 3-substituted succinimide units using Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones (Berhal et al., 2011).

Applications in Material Science

Fluorinated boronic acids, including this compound, contribute significantly to material science, particularly in the synthesis of boronic-acid-functionalized materials for selective enrichment of biomolecules. A notable application is the synthesis of boronic-acid-functionalized magnetic attapulgite, which demonstrates high selectivity for adenosine from complex biological samples, indicating its potential in biosensing and bioanalytical applications (Cheng et al., 2015).

Biological and Pharmaceutical Research

The research on fluorinated phenylboronic acids, including derivatives similar to this compound, explores their antimicrobial properties and interactions with biological molecules. Studies reveal that trifluoromethylphenylboronic acids exhibit antibacterial potency against strains like Escherichia coli and Bacillus cereus, indicating their potential as antibacterial agents (Adamczyk-Woźniak et al., 2021). This research direction opens avenues for developing new antimicrobial agents based on boronic acid chemistry.

Environmental and Analytical Applications

In environmental and analytical chemistry, fluorinated boronic acids, including compounds structurally related to this compound, are employed as sensors and in water quality monitoring. For example, a fluoride-driven ionic gate based on 4-aminophenylboronic acid-functionalized asymmetric single nanochannel demonstrates the potential of boronic acid derivatives in developing sensitive, selective biosensors and analytical tools for monitoring fluoride levels in the environment (Liu et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3,4-difluoro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-9-6(10(13)14)3-4-7(11)8(9)12/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQIJLJPCDRBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B3240961.png)

![Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3240988.png)

![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-2-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3240993.png)

![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3241001.png)

![2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid](/img/structure/B3241004.png)